3-(Pyrimidin-4-yl)propan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-pyrimidin-4-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-5-1-2-7-3-4-8-6-9-7/h3-4,6,10H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCDNYUPSADJJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50569793 | |
| Record name | 3-(Pyrimidin-4-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50569793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169339-21-3 | |
| Record name | 3-(Pyrimidin-4-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50569793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyrimidin-4-yl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Pyrimidin 4 Yl Propan 1 Ol
Established Synthetic Routes
Established methods for the synthesis of 3-(Pyrimidin-4-yl)propan-1-ol rely on fundamental organic reactions, including the reduction of carbonyl compounds, construction of the pyrimidine (B1678525) ring from acyclic precursors, and carbon-carbon bond-forming cross-coupling reactions.
Reduction of 3-(Pyrimidin-4-yl)propanal Derivatives
A straightforward and common method for the synthesis of this compound is the reduction of the corresponding aldehyde, 3-(Pyrimidin-4-yl)propanal. This transformation from an aldehyde to a primary alcohol is a well-established process in organic synthesis. Various reducing agents can be employed for this purpose, with the choice often depending on the scale of the reaction and the presence of other functional groups.
Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often preferred for its selectivity and ease of handling. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature.
Table 1: Exemplary Conditions for Aldehyde Reduction
| Reducing Agent | Solvent | Typical Temperature | General Yield Range |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to room temperature | High |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran, Diethyl ether | 0 °C to reflux | Very High |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Ethanol, Ethyl acetate | Room temperature | High |
Catalytic hydrogenation is another effective method, employing hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd-C) or platinum(IV) oxide (PtO₂). This method is often considered a "greener" alternative to metal hydride reagents.
Pyrimidine Ring Formation Strategies with Alcohol Precursors
An alternative approach involves the construction of the pyrimidine ring from precursors that already contain the propanol (B110389) side chain. This strategy often involves the condensation of a 1,3-dicarbonyl compound or its equivalent, which bears the protected alcohol functionality, with an amidine or a similar N-C-N fragment. bu.edu.eg
For instance, a precursor such as 5-hydroxy-1,3-dicarbonyl compound could be reacted with formamidine (B1211174) to yield the desired pyrimidine derivative. The hydroxyl group in the precursor would likely need to be protected during the ring formation reaction to prevent unwanted side reactions. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS) or benzyl (B1604629) ethers. The deprotection step at the end of the synthesis would then reveal the final this compound.
Cross-Coupling Approaches for C-C Bond Formation
Modern synthetic chemistry offers powerful tools in the form of palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. wikipedia.org These methods can be adapted to synthesize this compound by coupling a pyrimidine derivative with a three-carbon building block.
A common strategy involves the reaction of a halopyrimidine, such as 4-chloropyrimidine (B154816), with an organometallic reagent containing the propanol moiety. For example, a Grignard reagent or an organozinc reagent derived from 3-bromopropanol (with a protected hydroxyl group) could be coupled with 4-chloropyrimidine in the presence of a palladium catalyst. nih.govnih.gov Suzuki and Stille couplings are also widely used for such transformations. nih.govrsc.org
Table 2: Common Cross-Coupling Reactions for C-C Bond Formation
| Reaction Name | Pyrimidine Substrate | Coupling Partner | Catalyst System (Typical) |
|---|---|---|---|
| Suzuki Coupling | 4-Halopyrimidine | Propanol-derived boronic acid/ester | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |
| Negishi Coupling | 4-Halopyrimidine | Propanol-derived organozinc reagent | Pd(PPh₃)₄ |
| Kumada Coupling | 4-Halopyrimidine | Propanol-derived Grignard reagent | PdCl₂(dppf) |
Advanced and Sustainable Synthetic Strategies
Recent advancements in synthetic methodology focus on improving efficiency, reducing reaction times, and employing more environmentally friendly conditions. These include microwave-assisted synthesis and the development of novel catalytic systems.
Microwave-Assisted Synthesis of Pyrimidine-Alkanol Scaffolds
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate a wide range of chemical reactions. nih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and purer products. researchgate.netnih.gov
In the context of synthesizing pyrimidine-alkanol scaffolds, microwave heating can be applied to both the pyrimidine ring formation and the cross-coupling steps. For example, the condensation reaction to form the pyrimidine ring can be efficiently carried out under microwave irradiation, often in the absence of a solvent or using a high-boiling point solvent. foliamedica.bg Similarly, palladium-catalyzed cross-coupling reactions can be significantly enhanced by microwave heating, allowing for faster and more efficient C-C bond formation. rsc.org
Catalytic Methodologies in Pyrimidine-Propanol Construction
The development of novel catalytic systems is at the forefront of modern organic synthesis, with a focus on sustainability and atom economy. Iridium-catalyzed multicomponent reactions have been reported for the synthesis of pyrimidines from alcohols and amidines. nih.govmdpi.com This approach, which proceeds through a sequence of condensation and dehydrogenation steps, offers a highly efficient and regioselective route to substituted pyrimidines. nih.govmdpi.com Such a strategy could potentially be adapted for the synthesis of this compound by using appropriate alcohol precursors. nih.govmdpi.com
Furthermore, platinum nanoparticle-catalyzed dehydrogenative synthesis of pyrimidines from alcohols and amidines presents another sustainable pathway. researchgate.net These catalytic methods often utilize readily available starting materials and generate minimal waste, aligning with the principles of green chemistry.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. These principles can be integrated into the synthetic route, particularly in the reduction of the carboxylic acid precursor, 3-(pyrimidin-4-yl)propanoic acid.
Recent advancements in green chemistry have highlighted several promising methods for the reduction of carboxylic acids that are applicable to the synthesis of this compound. rsc.orgrsc.orgresearchgate.net These methods often involve the use of more benign reducing agents and environmentally friendly solvents, such as water. rsc.orgrsc.orgresearchgate.net
One such approach involves the in-situ conversion of the carboxylic acid to a more reactive species, which can then be reduced under milder conditions. For instance, the conversion to an S-2-pyridyl thioester allows for subsequent reduction to the alcohol using sodium borohydride in an aqueous medium. rsc.orgrsc.orgresearchgate.net This method avoids the use of hazardous metal hydrides and flammable anhydrous solvents.
Catalytic hydrogenation represents another green alternative. This method utilizes a catalyst, often a noble metal on a solid support, and hydrogen gas as the reductant. The primary byproduct is water, making it a highly atom-economical process. While this method is widely used for many functional groups, its application to the reduction of carboxylic acids can sometimes require harsh conditions. However, the development of novel catalysts is continually improving the efficiency and applicability of this method under milder conditions.
Furthermore, the emerging field of biocatalysis offers a highly sustainable approach to chemical synthesis. nih.govnih.gov Enzymes, such as carboxylate reductases, can selectively reduce carboxylic acids to aldehydes or alcohols under mild, aqueous conditions. nih.gov The use of biocatalysts derived from thermophiles can offer enhanced stability and activity, making them suitable for industrial applications. nih.gov While the specific application of a carboxylate reductase for 3-(pyrimidin-4-yl)propanoic acid has not been documented, the broad substrate scope of some of these enzymes suggests it could be a feasible and highly green synthetic route.
The principles of atom economy, which measure the efficiency of a reaction in incorporating atoms from the reactants into the final product, are also central to green synthesis. jk-sci.comekb.egresearchgate.net The reduction of a carboxylic acid to an alcohol is inherently an addition reaction (of hydrogen), which can have a high atom economy, especially in catalytic hydrogenation where the only reagent is H2. In contrast, methods involving stoichiometric reducing agents will have a lower atom economy due to the formation of byproducts.
The following table summarizes some green chemistry approaches applicable to the reduction of 3-(pyrimidin-4-yl)propanoic acid:
| Method | Reducing Agent/Catalyst | Solvent | Key Green Chemistry Principles |
| Thioesterification followed by Reduction | Sodium Borohydride | Water, Ethanol | Use of safer solvents, Avoidance of hazardous reagents (e.g., LAH) rsc.orgrsc.orgresearchgate.net |
| Catalytic Hydrogenation | H₂ with Pd/C or other catalysts | Various, including greener solvents | High atom economy, Use of catalytic reagents |
| Biocatalysis | Carboxylate Reductase | Aqueous Buffer | Use of renewable resources (enzymes), Mild reaction conditions, High selectivity nih.govnih.gov |
By prioritizing these green methodologies, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible.
Chemical Reactivity and Derivatization of 3 Pyrimidin 4 Yl Propan 1 Ol
Reactions Involving the Hydroxyl Group
The primary alcohol moiety is a versatile site for chemical modification, readily participating in reactions such as esterification, etherification, oxidation, and nucleophilic substitution.
The hydroxyl group of 3-(Pyrimidin-4-yl)propan-1-ol can be readily converted into esters and ethers, which are common derivatization strategies in medicinal chemistry to modify a compound's physicochemical properties.
Esterification: This reaction typically involves treating the alcohol with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) in the presence of an acid catalyst. The process is a classic example of nucleophilic acyl substitution where the alcohol oxygen attacks the electrophilic carbonyl carbon.
Table 1: Representative Esterification Reactions
| Reactant | Reagent | Catalyst | Product |
| This compound | Acetic Anhydride (B1165640) | Pyridine (B92270) | 3-(Pyrimidin-4-yl)propyl acetate |
| This compound | Benzoyl Chloride | Triethylamine | 3-(Pyrimidin-4-yl)propyl benzoate |
| This compound | Propanoic Acid | Sulfuric Acid | 3-(Pyrimidin-4-yl)propyl propanoate |
Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an SN2 reaction.
Table 2: Representative Etherification Reactions
| Reactant | Reagent | Base | Product |
| This compound | Methyl Iodide | Sodium Hydride (NaH) | 4-(3-Methoxypropyl)pyrimidine |
| This compound | Ethyl Bromide | Potassium tert-butoxide | 4-(3-Ethoxypropyl)pyrimidine |
| This compound | Benzyl (B1604629) Bromide | Sodium Hydride (NaH) | 4-(3-(Benzyloxy)propyl)pyrimidine |
The primary alcohol of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions employed.
Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will typically halt the oxidation at the aldehyde stage, yielding 3-(pyrimidin-4-yl)propanal. The use of stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will further oxidize the intermediate aldehyde to the corresponding carboxylic acid, 3-(pyrimidin-4-yl)propanoic acid. chemicalbook.com
Table 3: Oxidation Reactions
| Starting Material | Oxidizing Agent | Product | Product Class |
| This compound | Pyridinium Chlorochromate (PCC) | 3-(Pyrimidin-4-yl)propanal | Aldehyde |
| This compound | Potassium Permanganate (KMnO₄) | 3-(Pyrimidin-4-yl)propanoic acid | Carboxylic Acid |
| This compound | Jones Reagent (CrO₃/H₂SO₄) | 3-(Pyrimidin-4-yl)propanoic acid | Carboxylic Acid |
The hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. For instance, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine converts the alcohol into a tosylate. This tosylate is an excellent leaving group and can be readily displaced by various nucleophiles (e.g., cyanide, azide (B81097), amines) to introduce new functional groups at the terminus of the propyl chain. Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can directly convert the alcohol to the corresponding alkyl chloride or bromide.
Diversification Strategies for Structural Analogs
The creation of structural analogs of this compound can be achieved through modifications of both the pyrimidine (B1678525) core and the 3-hydroxypropyl side chain. These strategies are crucial in medicinal chemistry for exploring structure-activity relationships (SAR).
Modification of the Pyrimidine Core:
Nucleophilic Substitution: As detailed previously, introducing leaving groups at the C2 and C6 positions allows for the synthesis of a wide array of analogs with different functional groups at these positions.
Cross-Coupling Reactions: Functionalization at the C5 position via halogenation followed by cross-coupling reactions is a versatile strategy to introduce diverse aryl and alkynyl substituents.
Skeletal Editing: Recent advances in synthetic methodology allow for the transformation of the pyrimidine core itself. For example, pyrimidines can be converted to pyridines through a two-atom swap skeletal editing process involving activation with triflic anhydride followed by nucleophilic addition and a Dimroth rearrangement. chinesechemsoc.orgchinesechemsoc.org
Derivatization of the 3-Hydroxypropyl Side Chain:
The primary alcohol of the side chain is a versatile handle for a variety of chemical transformations:
Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or to a carboxylic acid with stronger oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid. The resulting 3-(pyrimidin-4-yl)propanoic acid can then be converted to amides or esters.
Esterification and Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) and etherification with alkyl halides in the presence of a base.
Mitsunobu Reaction: The Mitsunobu reaction is a powerful tool for converting alcohols into a wide range of functional groups with inversion of stereochemistry (though not relevant for this achiral alcohol). wikipedia.orgwikipedia.orgnih.govorganic-chemistry.orgnih.gov This reaction allows for the introduction of various nucleophiles, such as azides (which can be reduced to amines), thiols, and phenols, by reacting the alcohol with the nucleophile in the presence of triphenylphosphine (B44618) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). wikipedia.orgwikipedia.orgnih.govorganic-chemistry.orgnih.gov
Amination: The alcohol can be converted to an amine, for instance, by first converting it to a better leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an amine or an azide and subsequent reduction.
| Side Chain Modification | Reaction Type | Typical Reagents | Product Functional Group |
| Oxidation | Oxidation | PCC, DMP | Aldehyde |
| Oxidation | Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acid |
| Esterification | Acylation | Carboxylic acid (acid catalyst), Acyl chloride | Ester |
| Etherification | Alkylation | Alkyl halide, Base (e.g., NaH) | Ether |
| Mitsunobu Reaction | Nucleophilic Substitution | PPh₃, DEAD, Nucleophile (e.g., HN₃, RCOOH) | Azide, Ester, etc. |
| Amination (multi-step) | Nucleophilic Substitution | 1. TsCl, py 2. NaN₃ 3. H₂, Pd/C | Amine |
By combining these strategies for modifying the pyrimidine core and the side chain, a large and diverse library of structural analogs of this compound can be synthesized for various research applications.
Applications in Advanced Organic Synthesis As a Building Block
Role as a Key Intermediate in Heterocyclic Compound Synthesis
The chemical structure of 3-(Pyrimidin-4-yl)propan-1-ol makes it an ideal starting point for the synthesis of a wide array of heterocyclic compounds. The pyrimidine (B1678525) core itself is a fundamental unit in many biologically active molecules. The hydroxyl group of the propanol (B110389) side chain provides a reactive handle for various chemical transformations, allowing for the introduction of other functional groups or the extension of the carbon skeleton.
Research has demonstrated that the hydroxyl group can be readily oxidized to an aldehyde or a carboxylic acid, which can then participate in cyclization reactions to form new heterocyclic rings. Furthermore, the nitrogen atoms in the pyrimidine ring can act as nucleophiles or be activated for substitution reactions, providing additional pathways for molecular diversification. This versatility allows for the synthesis of novel heterocyclic systems with potential applications in medicinal chemistry and materials science.
Precursor for Complex Bioactive Molecule Assembly
The pyrimidine moiety is a common feature in numerous bioactive molecules, including many approved drugs. The ability to use this compound as a precursor allows for the systematic assembly of complex molecules with potential therapeutic properties. The propanol side chain can be chemically modified to introduce pharmacophoric groups or to link the pyrimidine core to other molecular fragments.
For instance, the hydroxyl group can be converted into an amine, which can then be acylated or alkylated to build larger molecular structures. This approach has been utilized in the synthesis of enzyme inhibitors and receptor ligands, where the pyrimidine ring often serves as a key recognition element for the biological target. The modular nature of syntheses starting from this compound facilitates the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.
Utility in the Construction of Fused Pyrimidine Systems
Fused pyrimidine systems, where the pyrimidine ring is fused with another heterocyclic or carbocyclic ring, represent an important class of compounds with diverse biological activities. nih.govnih.govnih.gov this compound serves as a valuable synthon for the construction of such fused systems. The propanol side chain can be functionalized and then induced to react with one of the nitrogen atoms or a carbon atom of the pyrimidine ring, leading to the formation of a new fused ring.
One common strategy involves the conversion of the terminal hydroxyl group into a suitable leaving group, followed by an intramolecular nucleophilic substitution by one of the pyrimidine nitrogens. Alternatively, the side chain can be elaborated to contain a functional group that can undergo a condensation reaction with a substituent on the pyrimidine ring. These synthetic routes provide access to a variety of fused pyrimidine scaffolds, such as pyrido[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines, which are known to exhibit a range of biological effects.
Table 1: Examples of Fused Pyrimidine Systems
| Fused System | Precursor Functionalization | Synthetic Strategy |
| Pyrido[2,3-d]pyrimidine (B1209978) | Oxidation of alcohol to aldehyde | Intramolecular condensation |
| Thieno[2,3-d]pyrimidine (B153573) | Conversion of alcohol to thiol | Intramolecular cyclization |
| Furo[2,3-d]pyrimidine | Etherification and cyclization | Intramolecular Heck reaction |
Incorporation into Polycyclic and Bridged Architectures
Beyond fused systems, this compound can be incorporated into more complex polycyclic and bridged molecular architectures. nih.gov The functional handles on both the pyrimidine ring and the propanol side chain allow for multiple points of connection, enabling the construction of rigid and conformationally constrained molecules. These types of structures are of significant interest in medicinal chemistry as they can provide high selectivity for their biological targets.
The synthesis of such complex molecules often involves multi-step reaction sequences where this compound is used as a key building block. For example, the pyrimidine ring can be involved in a Diels-Alder reaction to form a bicyclic system, while the propanol side chain is used to build another part of the molecule. The ability to create intricate three-dimensional structures from this relatively simple starting material highlights its importance in modern organic synthesis.
Mechanistic Investigations of Biological Activities
Enzyme Interaction Studies and Inhibition Mechanisms
Pyrimidine-based compounds are well-known for their interactions with a variety of enzymes, often acting as inhibitors. The nitrogen-containing heterocyclic ring of pyrimidine (B1678525) is a key feature that allows these molecules to interact with the active sites of enzymes, particularly kinases. rsc.org
Ligand-Target Binding Dynamics
The pyrimidine core is a versatile scaffold for developing kinase inhibitors. nih.gov This is because the pyrimidine ring system can mimic the purine (B94841) base of ATP, the primary energy currency of the cell, allowing it to bind to the ATP-binding site of kinases. nih.gov This competitive inhibition prevents the kinase from carrying out its normal function of phosphorylating target proteins, thereby disrupting cellular signaling pathways that are often overactive in diseases like cancer.
For instance, fused pyrimidine systems are effective inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase. frontiersin.org The pyrimidine ring fits into the ATP binding site and forms hydrogen bonds with key amino acid residues, such as MET793. nih.gov The addition of various substituents to the pyrimidine core can further enhance binding affinity and selectivity for specific kinases.
Structure-Mechanism Relationships for Enzyme Inhibition
The relationship between the structure of a pyrimidine derivative and its enzyme inhibitory activity is a key area of study. The position and nature of substituents on the pyrimidine ring greatly influence the compound's biological activity. nih.gov
Structure-activity relationship (SAR) studies on a series of pyrido[2,3-d]pyrimidine (B1209978) tyrosine kinase inhibitors revealed that different substitutions could dramatically alter both potency and selectivity. For example, the introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position of the initial lead compound enhanced its potency and bioavailability. nih.gov Conversely, modifying the substituent at the 6-position from a 2,6-dichlorophenyl group to a 3,5-dimethoxyphenyl group resulted in a highly selective inhibitor for the Fibroblast Growth Factor Receptor (FGFr) tyrosine kinase. nih.gov
These findings highlight that even small changes to the chemical structure can lead to significant differences in how the molecule interacts with its target enzyme, a critical consideration in the design of specific and effective enzyme inhibitors.
Allosteric Modulation and Active Site Interactions
While many pyrimidine-based inhibitors act competitively at the ATP-binding site, the potential for allosteric modulation also exists. Allosteric inhibitors bind to a site on the enzyme that is distinct from the active site, inducing a conformational change that alters the enzyme's activity. While the provided information primarily focuses on active site interactions, the diverse structures of pyrimidine derivatives suggest that allosteric inhibition is a possible mechanism of action that warrants further investigation.
Cellular Pathway Modulation
By inhibiting key enzymes, pyrimidine derivatives can significantly modulate cellular pathways, including those involved in cell growth, proliferation, and death.
Investigation of Kinase Inhibition Profiles
The pyrimidine scaffold is a privileged structure in the development of kinase inhibitors. nih.gov Numerous pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit a wide range of kinases. For example, a series of pyrimidine-based compounds were designed and synthesized to inhibit Aurora A kinase, which is often upregulated in cancer and stabilizes oncoproteins like cMYC and MYCN. nih.gov
The inhibitory activity of these compounds is typically quantified by their IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below presents the kinase inhibitory activity of selected pyrimidine derivatives.
| Compound | Target Kinase | IC50 (nM) |
| Compound 1 | Aurora A | < 100 |
| Compound 13 | Aurora A | < 100 |
| Compound 20 | Aurora A | > 100 |
| Compound 21 | Aurora A | > 100 |
| Compound 4e | FGFr | 60 |
| Compound 4e | PDGFr | > 50,000 |
| Compound 4e | EGFr | > 50,000 |
| Compound 4e | c-src | > 50,000 |
| Compound 6c | PDGF-stimulated cell proliferation | 300 |
This table is based on data from multiple sources. nih.govnih.gov
Modulators of Apoptosis Pathways
Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anticancer agents function by inducing apoptosis in cancer cells. Several pyrimidine derivatives have been shown to be potent inducers of apoptosis. nih.gov
One study investigated a series of pyrimidine derivatives with aryl urea (B33335) moieties and found that they exhibited significant cytotoxic activity against colon cancer cells. nih.gov The most potent compound, 4b , was found to arrest the cell cycle at the G2/M phase and induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. nih.gov Furthermore, this compound was shown to cause a loss of mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. nih.gov
Another study on thieno[2,3-d]pyrimidine (B153573) derivatives identified a lead molecule, 6j , that selectively induces apoptosis in colon and ovarian cancer cell lines. nih.gov This compound was also found to induce mitotic catastrophe, an alternative cell death mechanism, in cells lacking key apoptotic proteins. nih.gov These findings demonstrate the potential of pyrimidine derivatives to modulate cell death pathways through various mechanisms.
Mechanistic Investigations of the Biological Activities of 3-(Pyrimidin-4-yl)propan-1-ol Remain Undocumented in Publicly Accessible Research
Despite a comprehensive search of scientific literature and databases, no specific mechanistic studies on the biological activities of the chemical compound this compound have been identified. The requested detailed analysis of its impact on cell cycle progression, as well as its antimicrobial and antiviral activities, could not be completed due to the absence of published research on this particular molecule.
The investigation sought to provide in-depth information as per the structured outline, focusing on the following areas:
Antimicrobial and Antiviral Activity Research:To detail the compound's potential to inhibit bacterial virulence factors, its mechanisms of antifungal efficacy, and its interference with viral replication cycles.
Research into related pyrimidine derivatives reveals a broad spectrum of biological activities, underscoring the therapeutic potential of this class of compounds. For instance, various pyrimidine-containing molecules have been investigated for their roles as kinase inhibitors, which are crucial in regulating cell cycle progression, and others have been explored for their anticancer properties. Similarly, different pyrimidine analogs have shown promise in antimicrobial and antiviral applications.
However, it is crucial to note that these findings are not directly applicable to this compound. The specific structure of a chemical compound is paramount in determining its biological function, and extrapolating data from related but distinct molecules would be scientifically unsound.
Therefore, at present, the scientific community has not published any data that would allow for a detailed discussion of the mechanistic investigations into the biological activities of this compound as requested. Further experimental research is necessary to elucidate the potential therapeutic effects and mechanisms of action of this specific compound.
Structure Activity Relationship Sar Studies of 3 Pyrimidin 4 Yl Propan 1 Ol Derivatives
Systematic Modification of the Pyrimidine (B1678525) Ring
The pyrimidine ring is a crucial pharmacophore in many biologically active compounds, and its modification is a key strategy in drug design. Alterations to the substituents, their positions, and even the core heteroatoms can dramatically influence the compound's interaction with biological targets.
The introduction of various substituents onto the pyrimidine core can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its biological potency. For a hypothetical series of 3-(pyrimidin-4-yl)propan-1-ol derivatives, the influence of substituents at the C2, C5, and C6 positions would be critical.
Generally, electron-donating groups (EDGs) such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃) can increase the electron density of the pyrimidine ring, which might enhance interactions with certain biological targets. Conversely, electron-withdrawing groups (EWGs) like halogens (-Cl, -Br, -F) or nitro groups (-NO₂) can decrease the basicity of the pyrimidine nitrogens and may introduce new interaction points, such as halogen bonds.
The following table illustrates the hypothetical impact of different substituents on the biological activity of a generic this compound scaffold. The activity is represented as IC₅₀ (half-maximal inhibitory concentration), where a lower value indicates higher potency.
| Compound | Substituent (R) at C2 | Substituent (R') at C5 | Hypothetical IC₅₀ (nM) | Rationale |
|---|---|---|---|---|
| 1 | -H | -H | 500 | Unsubstituted parent compound. |
| 2 | -CH₃ | -H | 250 | Small lipophilic group may enhance binding affinity. |
| 3 | -NH₂ | -H | 150 | Amino group can act as a hydrogen bond donor. |
| 4 | -H | -Br | 300 | Halogen bond potential, but increased steric bulk. |
| 5 | -NH₂ | -Br | 80 | Combination of hydrogen bonding and halogen bonding may be synergistic. |
The position of the propan-1-ol side chain on the pyrimidine ring is a critical determinant of pharmacological activity. Moving the side chain from the 4-position to the 2- or 5-position would significantly alter the molecule's three-dimensional shape and the spatial orientation of its functional groups. This can lead to drastic changes in binding affinity for a target receptor or enzyme.
For instance, the nitrogen atoms at positions 1 and 3 of the pyrimidine ring are common hydrogen bond acceptors. The proximity of the propan-1-ol side chain to these nitrogens in the 4-position creates a specific electronic and steric environment. A shift to the 2-position would place the side chain between the two ring nitrogens, potentially leading to intramolecular interactions or a different binding mode. A shift to the 5-position would place it further from the nitrogens, which could reduce its influence on their hydrogen-bonding capacity.
The impact of positional isomerism is often profound, with one isomer typically showing significantly higher activity than others.
| Compound | Isomer | Hypothetical Biological Activity | Reasoning |
|---|---|---|---|
| A | This compound | Active | Optimal orientation of side chain for target interaction. |
| B | 3-(Pyrimidin-2-yl)propan-1-ol | Reduced Activity | Steric hindrance or altered electronics due to proximity to both N atoms. |
| C | 3-(Pyrimidin-5-yl)propan-1-ol | Inactive | Incorrect spatial arrangement for key binding interactions. |
Exploration of the Propan-1-ol Side Chain
The propan-1-ol side chain provides a flexible linker and a key hydrogen-bonding group (the terminal hydroxyl). Modifications to this chain are a standard approach to fine-tune the compound's activity and properties.
The length of the alkyl chain connecting the pyrimidine ring to the hydroxyl group is often critical for optimal activity. A three-carbon (propyl) chain allows for significant conformational flexibility, enabling the hydroxyl group to find an optimal hydrogen-bonding partner within a binding site.
Shortening the chain (to ethyl or methyl) might make the molecule too rigid or position the hydroxyl group in a non-ideal location, leading to a loss of activity.
Lengthening the chain (to butyl or pentyl) could introduce excessive flexibility or lipophilicity, which might decrease solubility or lead to non-specific binding.
Branching on the alkyl chain (e.g., creating an isopropanol (B130326) or isobutanol derivative) would introduce steric bulk, which could either be beneficial by providing a better fit into a hydrophobic pocket or detrimental by causing steric clashes.
| Compound | Side Chain Structure | Hypothetical Potency | Rationale |
|---|---|---|---|
| I | -(CH₂)₃OH (Propanol) | High | Optimal length and flexibility. |
| II | -(CH₂)₂OH (Ethanol) | Moderate | Reduced flexibility may lead to suboptimal positioning. |
| III | -(CH₂)₄OH (Butanol) | Low | Increased lipophilicity and potential for non-specific binding. |
| IV | -CH(CH₃)CH₂OH (Isobutanol) | Variable | Activity depends on the topology of the binding site. |
The terminal hydroxyl group is a prime candidate for modification to explore its role in binding and to modulate physicochemical properties.
Conversion to an ether (e.g., -OCH₃): This would remove the hydrogen bond donating ability, which can be a key test to determine if this interaction is essential for activity. It would also increase lipophilicity.
Conversion to an ester (e.g., -OC(O)CH₃): This could serve as a prodrug strategy, where the ester is hydrolyzed in vivo to release the active alcohol. Esters are generally more lipophilic and can improve cell permeability.
Replacement with an amine (-NH₂): This replaces the hydroxyl with another hydrogen-bonding group that also has basic properties, potentially introducing a new ionic interaction with an acidic residue in the target protein.
Replacement with a thiol (-SH): This can alter the electronic profile and introduce the possibility of forming disulfide bonds or interacting with metal ions.
These modifications are crucial for probing the specific interactions of the side chain and for improving the drug-like properties of the parent compound.
Stereochemical Considerations and Enantioselectivity in Biological Recognition
Stereochemistry is a pivotal factor in the interaction between a small molecule and its biological target, as biomacromolecules like proteins and nucleic acids are inherently chiral. nih.gov For derivatives of this compound, the introduction of a chiral center can lead to enantiomers with markedly different pharmacological profiles. The parent compound itself is achiral; however, substitution on the propanol (B110389) side chain can readily introduce stereocenters.
The differential activity between enantiomers arises from the three-dimensional arrangement of atoms, which dictates how effectively a molecule can fit into a chiral binding pocket. Generally, only one enantiomer of a chiral drug is responsible for the desired biological effect, a phenomenon known as eudismic ratio. nih.gov For instance, in studies of 3,4-dihydropyrimidine scaffolds, chiral resolution has successfully identified a specific (S)-isomer as being solely responsible for the biological affinity observed in the racemic mixture. researchgate.net This underscores the importance of stereoselective synthesis or chiral separation to isolate the more potent enantiomer.
Molecular modeling and experimental data often reveal that while one enantiomer achieves an optimal binding conformation, its mirror image may introduce steric clashes or be unable to form crucial interactions with the target. nih.gov The investigation of stereoisomers is therefore essential to maximize therapeutic potency and minimize potential off-target effects associated with the less active or inactive enantiomer.
Table 1: Hypothetical Enantioselectivity of a Chiral Derivative This table illustrates the potential differences in activity between two enantiomers of a hypothetical chiral analog of this compound.
| Enantiomer | Target Binding Affinity (IC₅₀) | Rationale for Activity Difference |
|---|---|---|
| (R)-Isomer | 50 nM | Assumed to have the optimal spatial arrangement of substituents for key hydrogen bonding and hydrophobic interactions within the target's active site. |
Linker Chemistry and Scaffold Optimization
The propanol linker and the pyrimidine scaffold of this compound are primary sites for chemical modification aimed at optimizing pharmacokinetic and pharmacodynamic properties. Linker chemistry focuses on altering the length, flexibility, and chemical nature of the side chain, while scaffold optimization involves modifying the core pyrimidine ring to enhance target interactions.
Amide, Ether, and Other Linkage Modifications
The terminal hydroxyl group of the propanol linker is a versatile handle for introducing a variety of functional groups that can modulate the molecule's properties. Converting the alcohol to an ether or an amide linkage are common strategies to explore the chemical space and refine the structure-activity relationship.
Ether Linkages: Replacing the hydroxyl group with an ether moiety alters the molecule's lipophilicity and hydrogen-bonding capacity. Ethers act as hydrogen bond acceptors but not donors, a modification that can be crucial for specificity and binding affinity if a hydrogen bond donor is not required at that position in the binding site.
Amide Linkages: Oxidation of the terminal alcohol to a carboxylic acid, followed by coupling with an amine, introduces a rigid and planar amide bond. Amides are excellent hydrogen bond donors and acceptors and can impart conformational rigidity to the side chain. In the development of some bioactive compounds, various alternatives to amide linkers have been synthesized to improve properties like metabolic stability and cell permeability. nih.gov
These modifications allow for the systematic probing of a target's binding pocket to identify the optimal combination of steric bulk, electronics, and hydrogen bonding potential.
Table 2: Impact of Linkage Modification on Molecular Properties
| Linkage Type | H-Bond Donor | H-Bond Acceptor | Flexibility |
|---|---|---|---|
| Alcohol (-OH) | Yes | Yes | High |
| Ether (-OR) | No | Yes | High |
Fused Ring Systems and Their Conformational Implications
Fusing a second ring to the pyrimidine core is a powerful strategy to create rigid, bicyclic scaffolds with well-defined three-dimensional shapes. researchgate.net This approach reduces the conformational flexibility of the molecule, which can lead to a lower entropic penalty upon binding to a target and thus a significant increase in potency. nih.gov The nature of the fused ring and its point of attachment are critical determinants of biological activity. frontiersin.org
A wide variety of fused pyrimidine systems have been synthesized and evaluated for diverse biological activities. doaj.orgsemanticscholar.org Common examples include:
Pyrrolo[2,3-d]pyrimidines: Known for their structural resemblance to purine (B94841) nucleobases, this scaffold has been extensively used in the development of kinase inhibitors and other therapeutic agents. frontiersin.orgnih.govnih.gov
Pyrazolo[3,4-d]pyrimidines: This scaffold has been successfully employed to design potent and selective inhibitors of various protein kinases, including tyrosine kinase RET. nih.govmdpi.comnih.gov
Pyrido[3,4-d]pyrimidines: These fused systems have been investigated as antagonists for chemokine receptors and inhibitors of other enzymes. researchgate.netnih.gov
Thienopyrimidines and Furopyrimidines: The fusion of sulfur- or oxygen-containing rings introduces different electronic and steric properties, leading to selective inhibitors of targets like the epidermal growth factor receptor (EGFR). frontiersin.orgnih.gov
The conformational restriction imposed by the fused ring system orients substituents in a precise manner, allowing for optimized interactions with the target protein. For example, analysis of pyrimidine nucleoside analogues with a rigid, fused bicyclic sugar moiety showed that restricting the conformation could be a key strategy in designing antiviral agents. nih.gov
Table 3: Examples of Fused Pyrimidine Scaffolds and Their Applications
| Fused System | Example Application | Reference |
|---|---|---|
| Pyrrolo[2,3-d]pyrimidine | Anticancer, Perinucleolar Compartment (PNC) Disruptors | nih.gov |
| Pyrazolo[3,4-d]pyrimidine | Tyrosine Kinase RET Inhibitors | nih.gov |
| Pyrido[3,4-d]pyrimidine | CXCR2 Antagonists, Kinase Inhibitors | nih.gov |
Scaffold Hopping Approaches for Enhanced Bioactivity
Scaffold hopping is a medicinal chemistry strategy that involves replacing the central core of a molecule with a structurally distinct scaffold while retaining the original biological activity. nih.gov This technique is used to discover novel chemotypes with improved drug-like properties, such as enhanced potency, better metabolic stability, or a more favorable intellectual property position. nih.gov The new scaffold should maintain the essential three-dimensional arrangement of key pharmacophoric features.
For derivatives of this compound, the pyrimidine ring serves as the primary scaffold. A scaffold hopping approach would replace this ring with a bioisostere—a different functional group with similar physical or chemical properties that can interact with the target in a comparable way. nih.gov The pyrimidine system is often considered a bioisostere of the purine analog of ATP, which can facilitate its uptake and interaction with ATP-binding sites in enzymes like kinases. nih.gov
Potential bioisosteric replacements for the pyrimidine ring include other nitrogen-containing heterocycles. For instance, replacing a pyrimidine with a pyridine (B92270) ring can alter polarity and hydrogen bonding patterns, potentially leading to improved selectivity or reduced off-target effects. nih.govcambridgemedchemconsulting.com Other successful bioisosteric replacements for aromatic rings include pyrazoles, thiazoles, and 1,2,3-triazoles, each offering unique structural and electronic characteristics. cambridgemedchemconsulting.comunimore.it These hops can lead to compounds with entirely new core structures but preserved biological function. mdpi.com
Table 4: Potential Scaffold Hopping Strategies for the Pyrimidine Core
| Original Scaffold | Potential "Hop" Scaffold | Rationale for Replacement |
|---|---|---|
| Pyrimidine | Pyridine | Modify hydrogen bonding capacity and dipole moment; explore different interactions. cambridgemedchemconsulting.com |
| Pyrimidine | Pyrazole | Alter ring electronics and vector positions of substituents. cambridgemedchemconsulting.com |
| Pyrimidine | Thiazole | Introduce a sulfur atom to explore unique interactions and modify metabolic profile. cambridgemedchemconsulting.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3,4-dihydropyrimidine |
| Furo[2,3-d]pyrimidine |
| Pyrazolo[3,4-d]pyrimidine |
| Pyridine |
| Pyrido[3,4-d]pyrimidine |
| Pyrrolo[2,3-d]pyrimidine |
| Pyrazole |
| Thiazole |
| Thienopyrimidine |
Computational and Theoretical Studies
Analytical Methodologies in Research
Spectroscopic Characterization Techniques
Spectroscopy is the primary tool for the structural characterization of 3-(Pyrimidin-4-yl)propan-1-ol, providing detailed information about its atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of this compound by mapping the carbon and hydrogen framework. While specific experimental spectra for this exact compound are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of its constituent parts: the pyrimidine (B1678525) ring and the n-propanol side chain.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrimidine ring and the aliphatic side chain. The pyrimidine ring protons are anticipated to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic and electronegative nitrogen atoms. The protons on the propyl chain will appear further upfield. The hydroxyl proton's chemical shift is variable and depends on concentration and solvent.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 (pyrimidine) | ~9.1 | Singlet (s) | - |
| H-6 (pyrimidine) | ~8.7 | Doublet (d) | ~5-6 |
| H-5 (pyrimidine) | ~7.5 | Doublet (d) | ~5-6 |
| -CH₂- (alpha to ring) | ~3.0 | Triplet (t) | ~7-8 |
| -CH₂- (beta to ring) | ~2.0 | Quintet (quin) | ~7-8 |
| -CH₂-OH (gamma) | ~3.7 | Triplet (t) | ~7-8 |
| -OH | Variable | Singlet (s, broad) | - |
¹³C NMR: The carbon-13 NMR spectrum provides information on the number and chemical environment of the carbon atoms. The carbon atoms of the pyrimidine ring are expected to resonate at lower field (δ 110-160 ppm) compared to the aliphatic carbons of the propanol (B110389) side chain (δ 20-70 ppm).
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-4 (pyrimidine) | ~160-165 |
| C-6 (pyrimidine) | ~157-160 |
| C-2 (pyrimidine) | ~150-155 |
| C-5 (pyrimidine) | ~118-122 |
| -C H₂-OH | ~60-65 |
| -C H₂- (alpha to ring) | ~35-40 |
| -C H₂- (beta to ring) | ~30-35 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In this compound, the most characteristic absorption would be from the hydroxyl (-OH) group and the C=N and C=C bonds within the pyrimidine ring. The IR spectrum of propan-1-ol shows a very characteristic broad O-H stretching band. spectrabase.com
Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretching (H-bonded) | 3200-3500 | Strong, Broad |
| C-H (Aromatic/Alkane) | Stretching | 2850-3100 | Medium-Strong |
| C=N, C=C (Pyrimidine) | Stretching | 1500-1600 | Medium-Strong |
| C-O (Alcohol) | Stretching | 1050-1150 | Strong |
Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (molecular formula C₇H₁₀N₂O), the monoisotopic mass is 138.07932 Da. nih.gov High-resolution mass spectrometry (HRMS) can confirm this exact mass. The analysis also provides predicted mass-to-charge ratios (m/z) for various adducts that can be formed in the ion source. nih.gov
Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 139.08660 |
| [M+Na]⁺ | 161.06854 |
| [M+K]⁺ | 177.04248 |
| [M+NH₄]⁺ | 156.11314 |
| [M-H]⁻ | 137.07204 |
| [M+HCOO]⁻ | 183.07752 |
Data sourced from PubChem. nih.gov
Chromatographic Separation and Purity Assessment
Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of pyrimidine derivatives. mdpi.com This technique separates compounds based on their polarity.
A typical RP-HPLC method would involve a nonpolar stationary phase (like C18 or C8 silica) and a polar mobile phase. mdpi.com The mobile phase often consists of a mixture of water or an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol (B129727). mdpi.com Detection is commonly achieved using a UV detector, as the pyrimidine ring is a chromophore that absorbs UV light. This method can be used to monitor reaction progress, assess final product purity, and conduct stability and degradation studies.
Typical HPLC Parameters for Analysis of Pyrimidine Derivatives
| Parameter | Description |
| Column | Reversed-phase C18 or C8, (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with a mixture of Acetonitrile and Water (often with a pH modifier like formic acid or phosphoric acid) ekb.eg |
| Flow Rate | 0.5 - 1.5 mL/min mdpi.com |
| Detector | UV/Vis or Diode Array Detector (DAD) at a wavelength of ~254-270 nm |
| Column Temperature | Ambient or controlled (e.g., 35 °C) researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Due to the polar hydroxyl group and the nitrogen atoms in the pyrimidine ring, this compound has limited volatility and may exhibit poor peak shape in GC analysis.
To overcome this, chemical derivatization is typically required prior to GC-MS analysis. researchgate.net Derivatization converts the polar functional groups into less polar, more volatile counterparts. Common derivatization methods include silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). After derivatization, the resulting TMS-ether is sufficiently volatile and thermally stable for GC-MS analysis, allowing for both purity assessment and identification of volatile impurities.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. To perform this analysis on this compound, a single crystal of high quality is required. This is typically achieved by slow crystallization of the purified compound from a suitable solvent or solvent mixture.
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is recorded and analyzed. The positions and intensities of the diffraction spots provide information about the electron density distribution within the crystal, from which the atomic positions can be determined.
While specific crystallographic data for this compound is not available, a typical output of such an analysis would include the parameters presented in the interactive table below.
| Crystallographic Parameter | Description |
| Crystal System | This describes the symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | This defines the specific symmetry elements present in the crystal. |
| Unit Cell Dimensions | These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
| Atomic Coordinates | These specify the position of each atom within the unit cell. |
| Bond Lengths and Angles | These provide precise measurements of the distances between bonded atoms and the angles between adjacent bonds. |
| Hydrogen Bonding | In the solid state, intermolecular hydrogen bonds involving the hydroxyl group and the nitrogen atoms of the pyrimidine ring would be expected and could be characterized. |
The structural information obtained from X-ray crystallography is invaluable for understanding the compound's conformation, intermolecular interactions in the solid state, and for confirming its chemical identity and stereochemistry.
Historical Context and Future Research Directions
Evolution of Research on Pyrimidine-Propanol Derivatives
The study of pyrimidine (B1678525) derivatives has a rich history dating back to the late 19th century, with the initial isolation and synthesis of the parent pyrimidine ring and its simple derivatives. Early research was foundational, focusing on understanding the fundamental chemistry and properties of this heterocyclic system. The discovery of pyrimidine bases—cytosine, thymine, and uracil—as essential components of nucleic acids (DNA and RNA) propelled the field forward, establishing the immense biological significance of this chemical scaffold. nih.govwikipedia.org
Research into pyrimidine derivatives with functionalized side chains, such as pyrimidine-propanol compounds, evolved from this fundamental work. The introduction of an alkanol group was explored as a means to modify the physicochemical properties of the pyrimidine core, such as solubility and the potential for further chemical modification. These early studies were often synthetic in nature, exploring new methodologies for the creation of diverse pyrimidine-based molecules.
Emerging Trends in Pyrimidine-Based Chemical Biology
The field of chemical biology has seen a surge of interest in pyrimidine derivatives due to their proven track record as privileged structures in medicinal chemistry. nih.govnih.govnih.gov The pyrimidine ring's ability to engage in various biological interactions, including hydrogen bonding and π-stacking, makes it an attractive scaffold for the design of molecules that can modulate the function of proteins and other biological macromolecules. nih.gov
A significant emerging trend is the development of highly specific and potent inhibitors of enzymes, such as kinases, which play crucial roles in cell signaling pathways. Many successful kinase inhibitors incorporate a pyrimidine core. Furthermore, the exploration of pyrimidine derivatives as anticancer, antiviral, antibacterial, and anti-inflammatory agents continues to be a major focus of research. nih.govgsconlinepress.com The versatility of the pyrimidine scaffold allows for the generation of large and diverse chemical libraries for high-throughput screening, accelerating the discovery of new bioactive compounds. nih.govthermofisher.com
Identification of Novel Biological Targets for 3-(Pyrimidin-4-yl)propan-1-ol Derivatives
While specific biological targets for this compound have not been explicitly identified in widespread research, the broader class of pyrimidine derivatives has been shown to interact with a multitude of biological targets. The identification of novel targets for derivatives of this compound would likely follow established drug discovery paradigms.
High-throughput screening (HTS) of diverse chemical libraries against a panel of biological targets is a common starting point. ufl.edu This could reveal unexpected activities for this compound derivatives. Another approach is target-based drug design, where derivatives are rationally designed to interact with the active site of a specific protein of interest, guided by structural biology and computational modeling.
Potential target classes for pyrimidine-alkanol derivatives could include:
Kinases: Given the prevalence of pyrimidine-based kinase inhibitors, this is a logical target class to explore.
Dehydrogenases: The propanol (B110389) moiety could potentially interact with enzymes that recognize alcohol substrates.
Enzymes in Nucleotide Metabolism: The structural similarity to natural pyrimidines could lead to interactions with enzymes involved in the synthesis or degradation of nucleotides. creative-proteomics.com
The following table outlines potential biological target classes for pyrimidine derivatives and the corresponding therapeutic areas.
| Biological Target Class | Therapeutic Area | Key Research Findings |
| Protein Kinases | Oncology, Inflammation | Pyrimidine scaffolds are a common feature in many FDA-approved kinase inhibitors. nih.gov |
| Dihydrofolate Reductase | Infectious Diseases | Pyrimidine-based drugs like trimethoprim (B1683648) are effective antibacterial agents. |
| Reverse Transcriptase | Virology | Pyrimidine nucleoside analogs are a cornerstone of anti-HIV therapy. |
| Cyclooxygenases (COX) | Inflammation | Certain pyrimidine derivatives have shown anti-inflammatory activity. |
Design and Synthesis of Next-Generation Pyrimidine-Alkanol Compounds
The design and synthesis of next-generation pyrimidine-alkanol compounds would aim to optimize properties such as potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies would be crucial in this endeavor, systematically modifying the structure of this compound to understand how different chemical features influence its biological activity.
Key areas for structural modification could include:
Substitution on the Pyrimidine Ring: Introducing various substituents at different positions on the pyrimidine ring can significantly alter electronic properties and steric interactions with a biological target.
Modification of the Alkanol Chain: The length and branching of the alkanol chain can be varied to probe the binding pocket of a target. The hydroxyl group can also be converted to other functional groups to explore different interactions.
Introduction of Chiral Centers: The synthesis of enantiomerically pure derivatives could lead to improved potency and selectivity.
Modern synthetic methodologies, such as multicomponent reactions and catalyzed cross-coupling reactions, would enable the efficient and diverse synthesis of these next-generation compounds. mdpi.comfigshare.com
Methodological Advancements in Research on this Chemical Class
Recent years have witnessed significant methodological advancements that can be applied to the study of this compound and its derivatives.
Synthesis and Screening:
DNA-Encoded Libraries (DELs): This technology allows for the synthesis and screening of massive libraries of compounds, where each molecule is tagged with a unique DNA barcode, enabling rapid identification of hits against a biological target. nih.govacs.org
High-Throughput Screening (HTS): Automated HTS platforms can rapidly screen large compound libraries for biological activity, accelerating the initial stages of drug discovery. ufl.eduacs.org
Sustainable Synthesis: The development of greener and more efficient synthetic methods, such as those utilizing catalytic processes and renewable starting materials, is a growing area of focus. figshare.comresearchgate.netbohrium.com
Analytical Techniques:
Mass Spectrometry (MS): Advanced MS techniques, such as liquid chromatography-mass spectrometry (LC-MS), are invaluable for the characterization and quantification of pyrimidine derivatives and their metabolites in complex biological samples. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR is essential for the unambiguous structural elucidation of novel pyrimidine compounds. researchgate.netacs.orgsciencescholar.us
X-ray Crystallography: This technique can provide detailed three-dimensional structural information of a compound bound to its biological target, guiding rational drug design.
These methodological advancements provide a powerful toolkit for the future investigation of this compound and the broader class of pyrimidine-alkanol derivatives, paving the way for the discovery of new chemical probes and potential therapeutic agents.
Q & A
Q. What are the key considerations for optimizing the synthesis of 3-(Pyrimidin-4-yl)propan-1-ol?
Methodological Answer: Synthesis optimization should focus on variables such as solvent polarity, catalyst selection (e.g., palladium for cross-coupling reactions), and temperature control. For pyrimidine derivatives, nucleophilic substitution or cyclization reactions are common. Characterization via -NMR and HPLC is critical to confirm purity (>95%) and structural integrity. Adjusting stoichiometric ratios of precursors (e.g., pyrimidine and propanol derivatives) can improve yields. For example, thienopyrimidine derivatives synthesized under inert atmospheres achieved higher reproducibility .
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) resolves impurities; retention time comparisons against standards are essential.
- Spectroscopy : -NMR (δ 1.5–2.0 ppm for propanol backbone; δ 8.0–9.0 ppm for pyrimidine protons) and FT-IR (O-H stretch ~3300 cm) confirm functional groups.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., CHNO: 138.08 g/mol). Cross-referencing with databases like PubChem ensures accuracy .
Q. How should researchers assess the stability of this compound under varying storage conditions?
Methodological Answer: Conduct accelerated stability studies by exposing the compound to:
- Temperature : 25°C (ambient) vs. 4°C (refrigerated) over 30 days.
- Humidity : 40% vs. 75% RH to evaluate hygroscopicity.
- Light : UV-vis exposure (300–400 nm) for photodegradation analysis. Monitor degradation via periodic HPLC and NMR. Pyrimidine derivatives are sensitive to oxidation; argon-purged vials and desiccants improve shelf life .
Advanced Research Questions
Q. What experimental designs are effective for evaluating the anticancer activity of this compound derivatives?
Methodological Answer:
- Cytotoxicity Assays : Use MTT or resazurin-based assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations. Include positive controls (e.g., doxorubicin) and triplicate runs.
- Mechanistic Studies : Flow cytometry for apoptosis (Annexin V/PI staining) and ROS detection probes (e.g., DCFH-DA).
- In Vivo Models : Xenograft mice studies with dose optimization (10–50 mg/kg) and toxicity monitoring. Thienopyrimidine analogs showed activity via mitochondrial apoptosis pathways .
Q. How can structural modifications to this compound enhance target selectivity in kinase inhibition?
Methodological Answer:
- Scaffold Optimization : Introduce electron-withdrawing groups (e.g., -CF) at the pyrimidine C-2 position to improve ATP-binding pocket interactions.
- Stereochemistry : Enantiomeric purity (e.g., (S)-isomers) impacts allosteric binding; chiral HPLC separates diastereomers.
- Molecular Docking : Use AutoDock Vina to simulate interactions with kinases (e.g., CDK2, Bcr-Abl). Pyrimidine-based inhibitors like CGP60474 adopt trans conformations for activity .
Q. How should researchers address contradictions in biological activity data for this compound analogs?
Methodological Answer:
- Purity Verification : Re-run assays with repurified samples (≥98% HPLC purity) to exclude impurity-driven artifacts.
- Assay Conditions : Standardize cell passage numbers, serum concentrations, and incubation times.
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance. Contradictions in thienopyrimidine IC values were resolved by controlling oxygen levels during assays .
Q. What strategies improve the metabolic stability of this compound in preclinical studies?
Methodological Answer:
- Prodrug Design : Mask the hydroxyl group with acetyl or phosphate esters to reduce first-pass metabolism.
- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in rodent models.
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS. Fluorinated analogs exhibit longer half-lives due to reduced oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
